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molecular formula C19H24Cl2N2O B8700910 2-(4-Benzyl-1-piperazinyl)-1-phenylethanone dihydrochloride

2-(4-Benzyl-1-piperazinyl)-1-phenylethanone dihydrochloride

Cat. No. B8700910
M. Wt: 367.3 g/mol
InChI Key: GFBITBZHGORRNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07326710B2

Procedure details

A mixture of N-benzyl-piperazine dihydrochloride (20 mmol, prepared by using the general preparation 3, yield 70%), 2-chloro-1-phenylethanone (24 mmol), K2CO3 (70 mmol) and KI(2 mmol) in 100 ml of acetone was treated according to the general preparation 2 to give N1-benzyl-N4-phenacyl piperazine dihydrochloride (67%).
Name
N-benzyl-piperazine dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
24 mmol
Type
reactant
Reaction Step Two
Name
Quantity
70 mmol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].Cl.[CH2:3]([N:10]1[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[Cl:16][CH2:17][C:18]([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)=[O:19].C([O-])([O-])=O.[K+].[K+]>CC(C)=O>[ClH:16].[ClH:1].[CH2:3]([N:10]1[CH2:15][CH2:14][N:13]([CH2:17][C:18]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)=[O:19])[CH2:12][CH2:11]1)[C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1 |f:0.1.2,4.5.6,8.9.10|

Inputs

Step One
Name
N-benzyl-piperazine dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.Cl.C(C1=CC=CC=C1)N1CCNCC1
Step Two
Name
Quantity
24 mmol
Type
reactant
Smiles
ClCC(=O)C1=CC=CC=C1
Name
Quantity
70 mmol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
ADDITION
Type
ADDITION
Details
was treated
CUSTOM
Type
CUSTOM
Details
according to the general preparation 2

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.C(C1=CC=CC=C1)N1CCN(CC1)CC(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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